1-(6-Methyl-5-vinylpyridin-2-yl)indoline
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Overview
Description
1-(6-Methyl-5-vinylpyridin-2-yl)indoline is a heterocyclic compound with the molecular formula C16H16N2 and a molecular weight of 236.31 g/mol . This compound is part of the indoline family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)indoline can be achieved through several methods. One common approach involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . This method is efficient, requires low catalyst loadings, and operates under mild conditions. Another method involves the use of titanium catalysts for hydroaminations, which can be converted into protected or unprotected indoles by adding ZnCl2 to the reaction mixture .
Industrial production methods often involve bulk manufacturing and custom synthesis, ensuring high purity and consistency .
Chemical Reactions Analysis
1-(6-Methyl-5-vinylpyridin-2-yl)indoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indoline ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include palladium catalysts, titanium catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-Methyl-5-vinylpyridin-2-yl)indoline has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-5-vinylpyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways. The indoline ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-Methyl-5-vinylpyridin-2-yl)indoline can be compared with other indoline derivatives, such as:
Indole: A simpler structure with a wide range of biological activities.
Indoline-2,3-dione: Known for its use in the synthesis of dyes and pigments.
5-Methylindoline: Similar in structure but with different substitution patterns, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-(5-ethenyl-6-methylpyridin-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C16H16N2/c1-3-13-8-9-16(17-12(13)2)18-11-10-14-6-4-5-7-15(14)18/h3-9H,1,10-11H2,2H3 |
InChI Key |
RRRLMWKIVPJWMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C=C |
Origin of Product |
United States |
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